N-(3,4-Dimethoxyphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide
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Overview
Description
N-(3,4-Dimethoxyphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of methoxy-substituted phenyl and imidazo[4,5-B]pyridine moieties, linked via a sulfanyl acetamide group. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxyphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the imidazo[4,5-B]pyridine core, followed by the introduction of the sulfanyl group and subsequent coupling with the 3,4-dimethoxyphenyl acetamide moiety. Key reagents often used in these steps include 3,4-dimethoxybenzaldehyde, 2-aminopyridine, and thiol derivatives. Reaction conditions may involve the use of catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide, under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification processes such as recrystallization or chromatography to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxyphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
N-(3,4-Dimethoxyphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide has been explored for various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.
Industry: Potential use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxyphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets can vary depending on the specific application, but it often involves inhibition or activation of key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
- N-(2,4-Dimethoxyphenyl)methyl-N-(2-pyridin-2-ylethyl)oxamide
Uniqueness
N-(3,4-Dimethoxyphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its imidazo[4,5-B]pyridine core is particularly noteworthy for its potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H16N4O3S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide |
InChI |
InChI=1S/C16H16N4O3S/c1-22-12-6-5-10(8-13(12)23-2)18-14(21)9-24-16-19-11-4-3-7-17-15(11)20-16/h3-8H,9H2,1-2H3,(H,18,21)(H,17,19,20) |
InChI Key |
OPKZMXBIGLNFID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=CC=N3)OC |
Origin of Product |
United States |
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